molecular formula C5H6Br2N2S B2552803 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide CAS No. 2007920-09-2

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

Cat. No.: B2552803
CAS No.: 2007920-09-2
M. Wt: 285.99
InChI Key: KBJLTWPOZQCWGF-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is a chemical compound with the molecular formula C5H5BrN2S and a molecular weight of 285.99 g/mol. This compound is a brominated derivative of pyrrolothiazole, which is a heterocyclic aromatic organic compound containing nitrogen and sulfur atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide typically involves the bromination of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole. This can be achieved by reacting the parent compound with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale bromination process. This involves the use of reactors designed to handle hazardous chemicals safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrrolothiazole derivatives.

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is similar to other brominated pyrrolothiazole derivatives, such as 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide. it is unique in its bromine substitution pattern, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

  • 2-Chloro-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S.BrH/c6-5-8-3-1-7-2-4(3)9-5;/h7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTDKGGUOAMDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC(=N2)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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